Cas no 480-56-8 (Lecanoric acid)

Lecanoric acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,2,4-dihydroxy-6-methyl-, 4-carboxy-3-hydroxy-5-methylphenyl ester
- Lecanoric acid
- 4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoic acid
- LECANORIC ACID(SH)
- LECANORIC ACID(SH) PrintBack
- 2,4-Dihydroxy-6-methylbenzoic acid 4-carboxy-3-hydroxy-5-methylphenyl ester
- lecanolic acid
- lecanoric aicd
- Lecanorsaeure
- 4-(2,4-dihydroxy-6-methylbenzoyloxy)-2-hydroxy-6-methylbenzoic acid
- NSC-249981
- KBio2_000979
- NS00134214
- .beta.-Resorcylic acid, 6-methyl-, 4-(6-methyl-.beta.-resorcylate)
- Benzoic acid,4-dihydroxy-6-methyl-, 4-carboxy-3-hydroxy-5-methylphenyl ester
- NCGC00095468-02
- Spectrum2_000211
- Spectrum_000499
- SPBio_000221
- AKOS015916261
- CS-0024095
- KBioSS_000979
- starbld0009608
- Spectrum4_001485
- KBio3_001123
- NCGC00095468-03
- SMR001215955
- 4-10-00-01527 (Beilstein Handbook Reference)
- Spectrum5_000189
- Orsellinate depside
- HY-N3394
- SR-01000841840
- AC-20266
- DivK1c_006246
- KBioGR_002089
- CHEMBL1451874
- SPECTRUM200070
- UNII-D0M65TKS0F
- NSC249981
- SCHEMBL3797774
- C02868
- Benzoic acid, 2,4-dihydroxy-6-methyl-, 4-carboxy-3-hydroxy-5-methylphenyl ester
- SR-01000841840-2
- NSC 249981
- 1ST179361
- 480-56-8
- BRD-K77578964-001-02-8
- Lecanoricacid
- SDCCGMLS-0066390.P001
- BRN 2172778
- LMPK13080001
- beta-Resorcylic acid, 6-methyl-, 4-(6-methyl-beta-resorcylate) (7CI,8CI); NSC 249981
- Spectrum3_000162
- KBio2_003547
- .beta.-Resorcylic acid, 4-(6-methyl-.beta.-resorcylate)
- o-orsellinate depside
- MLS000563107
- 4-((2,4-Dihydroxy-6-methylbenzoyl)oxy)-2-hydroxy-6-methylbenzoic acid
- KBio2_006115
- beta-Resorcylic acid, 6-methyl-, 4-(6-methyl-beta-resorcylate)
- CCG-38414
- NCGC00095468-01
- Q27098274
- -Resorcylic acid, 6-methyl-, 4-(6-methyl--resorcylate) (7CI,8CI); NSC 249981
- KBio1_001190
- DTXSID60197384
- CHEBI:15871
- BSPBio_001623
- SpecPlus_000150
- D0M65TKS0F
- MLSMR
- DA-74939
- 4-(6-Methyl-ss-resorcylate)-6-methyl-ss-resorcylic acid
- Orsellinic acid depside
- lecanorate
- DTXCID70119875
- Benzoic acid, 2,4-dihydroxy-6-methyl-, 4-carboxy-3-hydroxy-5-methylphenyl ester (9CI)
- 2,4-Dihydroxy-6-methylbenzoate 4-carboxy-3-hydroxy-5-methylphenyl ester
- Lecanate
- O-Orsellinic acid depside
- Lecanic acid
-
- インチ: InChI=1S/C16H14O7/c1-7-3-9(17)5-11(18)14(7)16(22)23-10-4-8(2)13(15(20)21)12(19)6-10/h3-6,17-19H,1-2H3,(H,20,21)
- InChIKey: HEMSJKZDHNSSEW-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C)C(C(OC2C=C(C)C(C(=O)O)=C(O)C=2)=O)=C(O)C=1
計算された属性
- せいみつぶんしりょう: 318.07400
- どういたいしつりょう: 318.073953
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 452
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 124
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: 175-176ºC
- ふってん: 557.1±50.0 °C at 760 mmHg
- フラッシュポイント: 208.3±23.6 °C
- 屈折率: 1.675
- PSA: 124.29000
- LogP: 2.33760
- じょうきあつ: 0.0±1.6 mmHg at 25°C
Lecanoric acid セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Lecanoric acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4424-1 mL * 10 mM (in DMSO) |
Lecanoric acid |
480-56-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2240 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L55970-5mg |
O-orsellinate depside |
480-56-8 | 5mg |
¥3200.0 | 2022-04-27 | ||
TRC | L213795-1mg |
Lecanoric acid |
480-56-8 | 1mg |
$ 745.00 | 2022-06-04 | ||
TRC | L213795-5mg |
Lecanoric acid |
480-56-8 | 5mg |
$ 2475.00 | 2022-06-04 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20622-5mg |
Lecanoric Acid |
480-56-8 | 98% | 5mg |
¥8124.00 | 2023-09-09 | |
BioAustralis | BIA-L1669-1mg |
Lecanoric acid |
480-56-8 | >95% by HPLC | 1mg |
$225.00 | 2024-07-19 | |
BioAustralis | BIA-L1669-5mg |
Lecanoric acid |
480-56-8 | >95% by HPLC | 5mg |
$790.00 | 2024-07-19 | |
A2B Chem LLC | AG17574-1mg |
LECANORIC ACID |
480-56-8 | ≥95% | 1mg |
$175.00 | 2024-04-19 | |
TRC | L213795-2.5mg |
4-((2,4-dihydroxy-6-methylbenzoyl)oxy)-2-hydroxy-6-methylbenzoic acid |
480-56-8 | 2.5mg |
$173.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20622-1mg |
Lecanoric Acid |
480-56-8 | 98% | 1mg |
¥2187.00 | 2023-09-09 |
Lecanoric acid 関連文献
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Peter Spiteller Nat. Prod. Rep. 2015 32 971
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Marjorie Bruder,Gina Polo,Daniela B. B. Trivella Nat. Prod. Rep. 2020 37 488
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4. 328. A new synthesis of diploschistesic acidT. R. Seshadri,G. B. Venkatasubramanian J. Chem. Soc. 1959 1658
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S. E. Jorge-Villar,I. Miralles,C. Capel Ferrón,V. Hernández Anal. Methods 2011 3 2783
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Syed Ghulam Musharraf,Nayab Kanwal,Vinitha M. Thadhani,M. Iqbal Choudhary Anal. Methods 2015 7 6066
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I. Miralles,H. G. M. Edwards,F. Domingo,S. E. Jorge-Villar Anal. Methods 2015 7 6856
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Raha Orfali,Mahmoud A. Aboseada,Nada M. Abdel-Wahab,Hossam M. Hassan,Shagufta Perveen,Fuad Ameen,Eman Alturki,Usama Ramadan Abdelmohsen RSC Adv. 2021 11 17116
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9. Phytochemical examination of the lichen, Lecanora rupicola(L.) ZahlbrJ. P. Devlin,C. P. Falshaw,W. D. Ollis,R. E. Wheeler J. Chem. Soc. C 1971 1318
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Frederik J. Malzner,Alessandro Prescimone,Edwin C. Constable,Catherine E. Housecroft,Markus Willgert J. Mater. Chem. A 2017 5 4671
Lecanoric acidに関する追加情報
Lecanoric Acid: A Comprehensive Overview
Lecanoric acid, with the CAS number 480-56-8, is a naturally occurring compound that has garnered significant attention in recent years due to its diverse biological activities and potential applications. This compound, also known as lecanoric acid or lecanorlic acid, belongs to the class of terpenoids, specifically a type of diterpene. It is commonly found in lichens, particularly in species of the genus Cladonia, and has been extensively studied for its pharmacological properties.
Recent studies have highlighted the antioxidant and anti-inflammatory properties of lecanoric acid, making it a promising candidate for various therapeutic applications. Researchers have demonstrated that lecanoric acid can effectively scavenge free radicals, thereby protecting cells from oxidative damage. This property has led to investigations into its potential use in treating conditions such as neurodegenerative diseases and cardiovascular disorders.
In addition to its antioxidant effects, lecanoric acid has shown significant anticancer activity in preclinical models. Studies have revealed that lecanoric acid can induce apoptosis in cancer cells while sparing normal cells, suggesting its potential as a selective anticancer agent. Furthermore, recent research has explored the combination of lecanoric acid with conventional chemotherapy drugs to enhance efficacy and reduce side effects.
The molecular structure of lecanoric acid plays a crucial role in its biological activities. Its unique arrangement of carbon atoms and functional groups allows it to interact with various cellular pathways, including those involved in inflammation, oxidative stress, and cell proliferation. Scientists have also investigated the stereochemistry of lecanoric acid, uncovering how different stereoisomers may exhibit varying biological effects.
From an ecological perspective, lecanoric acid has been studied for its role in lichen symbiosis. Lichens are symbiotic associations between fungi and algae or cyanobacteria, and lecanoric acid is believed to play a role in regulating these interactions. Recent findings suggest that lecanoric acid may also serve as a chemical defense mechanism against environmental stressors, such as UV radiation and temperature fluctuations.
Despite its promising properties, further research is needed to fully understand the mechanisms underlying lecanoric acid's biological activities. Ongoing studies are focusing on optimizing the extraction methods for lecanoric acid from natural sources, as well as exploring its stability under various conditions. Additionally, researchers are investigating the scalability of lecanoric acid production for potential commercial applications.
In conclusion, lecanoric acid (CAS No: 480-56-8) represents a valuable natural compound with a wide range of potential applications in medicine and beyond. Its unique chemical structure and diverse biological activities make it an intriguing subject for further investigation. As research continues to uncover new insights into this compound, it holds the promise of contributing significantly to the development of novel therapeutic agents and eco-friendly solutions.
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